An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxypyridine
An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-5-chloro-2-methoxypyridine. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on the chemistry of analogous substituted pyridines. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its potential applications and handling.
Chemical Properties and Data
4-Bromo-5-chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Its structure suggests its utility as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[1]
Table 1: Physicochemical Properties of 4-Bromo-5-chloro-2-methoxypyridine
| Property | Value | Source |
| CAS Number | 1020253-15-9 | [2] |
| Molecular Formula | C₆H₅BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [4] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 4-Bromo-5-chloro-2-methoxypyridine was not found in the available literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor, followed by sequential halogenation and methoxylation reactions.
For instance, the synthesis of the related compound, 5-Bromo-2-chloro-4-methoxypyridine, involves the bromination of 2-Chloro-4-methoxypyridine using N-bromosuccinimide in concentrated sulfuric acid.[5] A similar strategy could potentially be adapted for the synthesis of the target compound.
Illustrative Synthetic Workflow (Hypothetical):
Caption: Hypothetical synthetic workflow for 4-Bromo-5-chloro-2-methoxypyridine.
Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-5-chloro-2-methoxypyridine is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic attack. The presence of two different halogens (bromine and chlorine) offers opportunities for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated. In 4-Bromo-5-chloro-2-methoxypyridine, the chlorine atom at the 2-position is expected to be more susceptible to nucleophilic displacement than the bromine atom at the 4-position, which is meta to the nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, which could allow for selective reactions at the 4-position.
Logical Relationship of Reactivity:
Caption: Reactivity and potential applications of the target compound.
Spectroscopic Analysis
Specific spectroscopic data (NMR, IR, MS) for 4-Bromo-5-chloro-2-methoxypyridine is not available in the public domain. However, predicted spectral characteristics can be inferred from the analysis of similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Two singlets in the aromatic region corresponding to the two pyridine protons. A singlet for the methoxy group protons. |
| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the attached substituents (Br, Cl, OMe, and the ring N). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (222.47 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| IR Spec. | Characteristic peaks for C-H stretching (aromatic and methyl), C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. |
Experimental Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic analysis of the compound.
Biological Activity
While no specific biological activity data for 4-Bromo-5-chloro-2-methoxypyridine has been reported, pyridine and its derivatives are known to exhibit a wide range of biological activities.[6] Many clinically used drugs contain a pyridine scaffold.[6] The unique substitution pattern of 4-Bromo-5-chloro-2-methoxypyridine makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.
Safety and Handling
Conclusion
4-Bromo-5-chloro-2-methoxypyridine is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and expected reactivity based on the principles of organic chemistry and data from analogous compounds. Further experimental investigation is necessary to fully characterize this compound and explore its applications. Researchers are encouraged to perform their own analyses to determine its specific properties and to exercise caution during its handling.
References
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 4. 5-Bromo-4-chloro-2-methoxypyridine | 851607-27-7 [sigmaaldrich.com]
- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]
